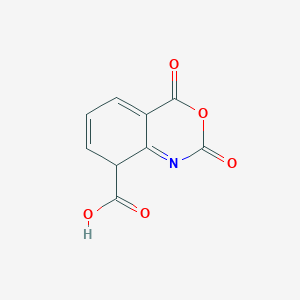
2,3-Dihydroxypropyl octadecanoate;octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxypropyl octadecanoate, also known as glyceryl monostearate, is an organic compound with the molecular formula C21H42O4. It is a monoester derived from glycerol and stearic acid. This compound is commonly used in various industries due to its emulsifying properties and is often found in food, cosmetics, and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dihydroxypropyl octadecanoate is typically synthesized through the esterification of glycerol with stearic acid. The reaction involves heating glycerol and stearic acid in the presence of an acid catalyst, such as sulfuric acid, to produce the monoester. The reaction conditions usually include temperatures ranging from 150°C to 200°C and a reaction time of several hours .
Industrial Production Methods: In industrial settings, the production of 2,3-dihydroxypropyl octadecanoate involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed under controlled conditions. The product is then purified through distillation or crystallization to obtain the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydroxypropyl octadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions
Major Products Formed:
Oxidation: Stearic acid and glyceric acid.
Reduction: Stearyl alcohol and glycerol.
Substitution: Various esters and ethers depending on the substituents used
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxypropyl octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier and stabilizer in chemical formulations.
Biology: Employed in the preparation of lipid-based drug delivery systems.
Medicine: Utilized in the formulation of controlled-release pharmaceuticals.
Industry: Commonly used in the production of cosmetics, food additives, and plasticizers
Wirkmechanismus
The mechanism of action of 2,3-dihydroxypropyl octadecanoate primarily involves its ability to act as an emulsifier. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. This property is crucial in various applications, such as drug delivery systems, where it helps in the dispersion of active ingredients .
Vergleich Mit ähnlichen Verbindungen
Glyceryl distearate: A diester of glycerol and stearic acid.
Glyceryl tristearate: A triester of glycerol and stearic acid.
Glyceryl monolaurate: A monoester of glycerol and lauric acid
Comparison: 2,3-Dihydroxypropyl octadecanoate is unique due to its monoester structure, which provides specific emulsifying properties not found in diesters or triesters. Its ability to form stable emulsions at lower concentrations makes it particularly valuable in various industrial applications .
Eigenschaften
Molekularformel |
C39H77O6- |
|---|---|
Molekulargewicht |
642.0 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl octadecanoate;octadecanoate |
InChI |
InChI=1S/C21H42O4.C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h20,22-23H,2-19H2,1H3;2-17H2,1H3,(H,19,20)/p-1 |
InChI-Schlüssel |
IXUATGFEVCPOOD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B12349623.png)


![2-[1-[4-[4-(4-Hydroxypiperidin-1-yl)phenyl]imino-5-oxo-4a,6-dihydropyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile](/img/structure/B12349649.png)

